Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate
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Overview
Description
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chloro-substituted triazole ring attached to a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate typically involves the reaction of ethyl 2-bromo-2-butanoate with 5-chloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the triazole ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted triazole derivatives.
Oxidation: Oxo derivatives of the triazole compound.
Reduction: Alcohol derivatives of the ester group.
Scientific Research Applications
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemicals: The compound is explored for its potential use in the development of herbicides and fungicides.
Material Science: It is investigated for its role in the synthesis of functional materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or receptors essential for the survival and proliferation of pathogens . The triazole ring can form strong interactions with biological macromolecules, leading to the disruption of their normal functions .
Comparison with Similar Compounds
Ethyl 2-(5-chloro-1H-1,2,4-triazol-1-yl)butanoate can be compared with other triazole derivatives, such as:
Ethyl 2-(1H-1,2,4-triazol-1-yl)butanoate: Lacks the chloro substitution, which may affect its biological activity and chemical reactivity.
Ethyl 2-(5-methyl-1H-1,2,4-triazol-1-yl)butanoate: Contains a methyl group instead of a chloro group, leading to different physicochemical properties and applications.
The uniqueness of this compound lies in its chloro substitution, which can enhance its reactivity and potential biological activities compared to its non-chlorinated counterparts .
Properties
IUPAC Name |
ethyl 2-(5-chloro-1,2,4-triazol-1-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O2/c1-3-6(7(13)14-4-2)12-8(9)10-5-11-12/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGUJUPJIVCJKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N1C(=NC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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